

# An In-Depth Technical Guide to Isoleucyl-tRNA Synthetase Inhibitor: Ile-AMS

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Isoleucyl-adenylate-sulfamoyl-adenosine (**Ile-AMS**), a potent inhibitor of isoleucyl-tRNA synthetase (**IleRS**).

# **Core Compound Details**

**Ile-AMS**, also known as N-[isoleucinyl]-N'-[adenosyl]-diaminosulfone, is a synthetic analogue of the isoleucyl-adenylate (Ile-AMP) intermediate formed during protein biosynthesis. Its stability compared to the natural intermediate makes it an invaluable tool for studying the mechanism of isoleucyl-tRNA synthetase and for developing novel antimicrobial agents.

## **Chemical Structure**

The chemical structure of **Ile-AMS** is depicted below. It consists of an L-isoleucine residue linked via a sulfamoyl group to the 5'-position of adenosine.

SMILES: O[C@H]1-INVALID-LINK---INVALID-LINK--O[C@@H]1CNS(NC(--INVALID-LINK--CC">C@HN)=O)(=O)=O[1]

## **Physicochemical Properties**

Specific experimental data for the physicochemical properties of **Ile-AMS** are not readily available in the public domain. The table below provides computed and known properties.



Property	Value	Source	
Molecular Formula	C16H26N8O6S	MedChemExpress[1]	
Molecular Weight	458.49 g/mol	MedChemExpress[1]	
CAS Number	213554-08-6	MedChemExpress[1]	
Appearance	Likely a solid	Inferred	
Solubility	Not reported	-	
Melting Point	Not reported	-	
рКа	Not reported	-	

# **Biological Activity and Mechanism of Action**

**Ile-AMS** is a potent and specific inhibitor of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in all domains of life responsible for attaching isoleucine to its cognate tRNA during protein synthesis.

# **Quantitative Inhibition Data**

**Ile-AMS** and its close analogs exhibit strong inhibitory activity against IleRS from various organisms.

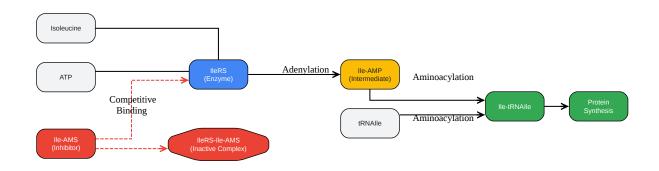
Compound Name	Target Organism/Enz yme	Inhibition Metric	Value	Source
Ile-AMS	Plasmodium falciparum	ABS IC50	1.19 nM	MedChemExpres s[1]
Ile-NHSO2-AMP	Staphylococcus aureus IleRS	Ki	1 nM	PubMed[2]
lle-ol-AMP	Staphylococcus aureus lleRS	Ki	50 nM	PubMed[2]



### **Mechanism of Action**

**Ile-AMS** acts as a competitive inhibitor of IleRS. It mimics the structure of the high-energy intermediate, isoleucyl-adenylate (Ile-AMP), and binds to the active site of the enzyme.[3] This binding event blocks the subsequent transfer of isoleucine to tRNAIle, thereby halting protein synthesis and leading to cell death. The stability of the sulfamoyl linkage in **Ile-AMS**, compared to the labile acyl-phosphate bond in Ile-AMP, results in a stable enzyme-inhibitor complex.[4]

The diagram below illustrates the inhibition of the IleRS-catalyzed reaction by **Ile-AMS**.



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Caption: Inhibition of Isoleucyl-tRNA Synthetase by Ile-AMS.

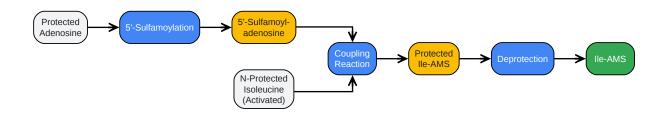
# **Experimental Protocols**

The following are generalized protocols for assays commonly used to evaluate inhibitors of aminoacyl-tRNA synthetases like **Ile-AMS**.

# Synthesis of 5'-O-[N-(Aminoacyl)sulfamoyl]adenosine (General Procedure)



The synthesis of **IIe-AMS** can be achieved by adapting established methods for similar compounds.[5][6] The general workflow involves the coupling of a protected amino acid to 5'-sulfamoyladenosine.



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Caption: General synthetic workflow for **Ile-AMS**.

### Methodology:

- Protection of Adenosine: The 2' and 3' hydroxyl groups of adenosine are protected, often as an isopropylidene acetal.
- Sulfamoylation: The 5'-hydroxyl group is reacted with sulfamoyl chloride to produce 2',3'-O-isopropylidene-5'-O-sulfamoyladenosine.
- Amino Acid Activation: The carboxylic acid of N-protected (e.g., Boc or Cbz) L-isoleucine is activated, for instance, as an N-hydroxysuccinimide (NHS) ester.
- Coupling: The activated isoleucine is coupled to the sulfamoyl group of the protected adenosine derivative.
- Deprotection: All protecting groups are removed, typically under acidic conditions, to yield the final product, **Ile-AMS**. Purification is generally performed using flash chromatography.[5]

# ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the aminoacylation reaction: the formation of the aminoacyl-adenylate intermediate. Inhibition of this step by compounds like **Ile-AMS** results in a decreased rate of ATP-PPi exchange.





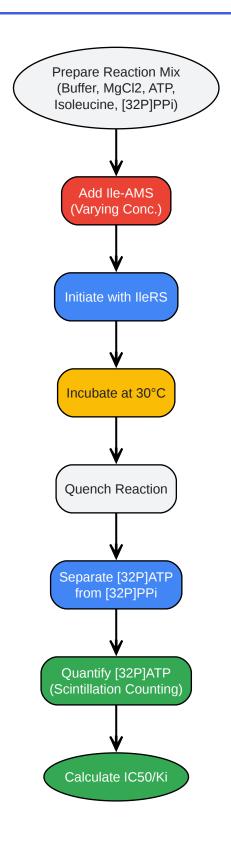


Principle: The formation of Ile-AMP from isoleucine and ATP is reversible. In the presence of radiolabeled pyrophosphate ([32P]PPi), the reverse reaction incorporates the radiolabel into ATP. The amount of [32P]ATP formed is proportional to the enzyme activity.

#### Protocol Outline:

- Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., HEPES-KOH, pH 7.5), MgCl<sub>2</sub>, DTT, ATP, the amino acid (isoleucine), and [<sup>32</sup>P]PPi.
- Inhibitor Addition: The assay is run in the presence of varying concentrations of the inhibitor (**Ile-AMS**) and in its absence (control).
- Enzyme Addition: The reaction is initiated by adding a known concentration of purified IleRS.
- Incubation: The reaction is incubated at a constant temperature (e.g., 30°C) for a defined period.
- Quenching and Detection: The reaction is stopped, and the [32P]ATP is separated from the unreacted [32P]PPi (e.g., by charcoal binding or chromatography). The radioactivity of the formed [32P]ATP is quantified using a scintillation counter.
- Data Analysis: The rate of reaction is calculated and plotted against the inhibitor concentration to determine the IC50 or K<sub>i</sub> value.





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Caption: Workflow for the ATP-PPi Exchange Assay.



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